[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate
Overview
Description
UV Cleavable Biotin-PEG2-Azide is PEG derivative containing a biotin group and an azide group. The azide group can react to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. PEG Linkers may be useful in the development of antibody drug conjugates.
Scientific Research Applications
Synthesis and Applications
- This compound is part of a class of chemicals that have been synthesized and characterized for various applications in medicinal chemistry. For instance, compounds with similar structures have been explored for their antimicrobial activities. Such studies involve the synthesis of compounds and the evaluation of their biological activity against a range of bacterial strains (Sharma, Sharma, & Rane, 2004).
Chemical Interactions and Reactions
- The reactivity of related compounds has been studied, revealing insights into their chemical interactions. This includes reactions with other chemical agents to form novel azaheterocycles, indicating potential for diverse chemical applications (Goryaeva et al., 2015).
Potential as Antifolate Agents
- Some compounds in this category have been investigated for their potential as antifolate agents in medical research. This involves exploring their inhibitory effects on certain enzymes and assessing their potential as anticancer agents (Marsham et al., 1989).
Properties
IUPAC Name |
[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51N7O9S/c39-45-42-17-8-2-5-16-35(49)54-37-28(24-30(46)27-10-3-1-4-11-27)12-9-13-31(37)53-25-34(48)41-19-21-52-23-22-51-20-18-40-33(47)15-7-6-14-32-36-29(26-55-32)43-38(50)44-36/h1,3-4,9-13,29,32,36H,2,5-8,14-26H2,(H,40,47)(H,41,48)(H2,43,44,50)/t29-,32?,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIXHRMZZVHOQZ-NHFPNIHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3OC(=O)CCCCCN=[N+]=[N-])CC(=O)C4=CC=CC=C4)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C(S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3OC(=O)CCCCCN=[N+]=[N-])CC(=O)C4=CC=CC=C4)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51N7O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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